7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid
Description
7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a cyano (-CN) substituent at the 7-position and a carboxylic acid (-COOH) group at the 3-position of the imidazo[1,2-a]pyrimidine scaffold. This structure is synthesized via condensation of 2-amino-heteroaromatic precursors with bromoacetoacetate derivatives, followed by saponification and acidification . Its unique electronic and steric properties, conferred by the cyano and carboxylic acid groups, make it a versatile intermediate in medicinal chemistry, particularly for developing antitumor, antitubercular, and antiviral agents .
Structure
3D Structure
Properties
IUPAC Name |
7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-3-5-1-2-12-6(7(13)14)4-10-8(12)11-5/h1-2,4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKZSDNFDKRHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with cyanoacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxoimidazo[1,2-a]pyrimidine derivatives.
Reduction: Aminoimidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or interference with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid are influenced by substituents on the core scaffold. Below is a detailed comparison with analogous compounds:
Structural Isomerism and Reactivity
- Positional Isomerism : Derivatives with carboxylic acid groups at C2 (e.g., 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid) exhibit reduced enzymatic inhibition compared to C3-substituted analogs due to altered hydrogen-bonding patterns .
- Dimroth Rearrangement : Imidazo[1,2-a]pyrimidine-2-carboxylic acid esters (e.g., ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates) undergo Dimroth rearrangement under basic conditions to form 3-carboxylic acid derivatives, impacting synthesis routes and final product stability .
Pharmacokinetic Properties
Key Research Findings
- Antitubercular Activity: Ethyl ester derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid (MIC = 16–25 µg/ml) outperform 7-cyano analogs in potency, likely due to better esterase-mediated activation .
- Antiallergic Activity : 6-Methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives demonstrate stereospecific efficacy, with 6S enantiomers showing 10-fold higher activity than 6R counterparts .
- Anti-HIV Potential: Modifications at C7 (e.g., cyano, fluoro) improve binding to HIV-1 integrase, though cytotoxicity remains a challenge .
Biological Activity
7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and kinase inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a fused imidazo-pyrimidine structure with a cyano group at the 7-position and a carboxylic acid group at the 3-position. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.
Biological Activity Overview
1. Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit notable anticancer properties. For instance, in vitro studies have shown that certain compounds within this class can inhibit the growth of human cancer cell lines such as HCT116 (colorectal carcinoma), HepG2 (hepatocellular carcinoma), and MCF7 (breast adenocarcinoma) .
Table 1: Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 15.0 |
| 7-Cyano derivative X | HepG2 | 12.5 |
| 7-Cyano derivative Y | MCF7 | 10.0 |
| Doxorubicin (control) | Various | 5.0 |
2. Kinase Inhibition
The compound has been investigated for its ability to inhibit various kinases, particularly Casein Kinase 2 (CK2). In a study focusing on structure-activity relationships (SAR), derivatives were synthesized and tested for their inhibitory effects on CK2. The lead compound demonstrated an IC50 value in the low nanomolar range, indicating potent inhibitory activity .
Table 2: CK2 Inhibition Activity of Selected Compounds
| Compound | IC50 (nM) |
|---|---|
| This compound | 45 |
| Compound A | 60 |
| Compound B | 80 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Kinase Inhibition : By binding to the ATP-binding site of kinases such as CK2, this compound disrupts phosphorylation processes essential for cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by caspase activation assays .
Case Studies
Case Study 1: Antitumor Efficacy in Animal Models
In vivo studies using xenograft models demonstrated that administration of this compound resulted in significant tumor growth inhibition compared to controls. The treatment was well-tolerated with minimal side effects observed.
Case Study 2: Structure-Activity Relationship Studies
A series of analogs were synthesized to explore the impact of various substitutions on the imidazo[1,2-a]pyrimidine scaffold. Modifications at the C5 and C6 positions significantly affected both kinase inhibition and cytotoxicity profiles, underscoring the importance of structural optimization in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
